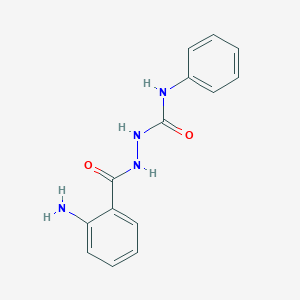

1-(2-Aminobenzoyl)-4-phenylsemicarbazide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-aminobenzoyl)amino]-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c15-12-9-5-4-8-11(12)13(19)17-18-14(20)16-10-6-2-1-3-7-10/h1-9H,15H2,(H,17,19)(H2,16,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZWTMLJRXTHIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 2 Aminobenzoyl 4 Phenylsemicarbazide

Established and Novel Synthetic Routes for the Chemical Compound

The synthesis of 1-(2-Aminobenzoyl)-4-phenylsemicarbazide can be achieved through various established and emerging methodologies, which can be broadly categorized into convergent and linear strategies. Furthermore, the principles of green chemistry are increasingly being applied to develop more sustainable synthetic protocols.

Convergent and Linear Synthesis Strategies

Linear synthesis of this compound typically commences from a simple precursor, which undergoes a series of sequential reactions to build the final molecule. A common linear approach involves the initial preparation of 2-aminobenzohydrazide from 2-aminobenzoic acid, followed by its reaction with phenyl isocyanate.

In contrast, a convergent synthesis strategy involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. For this compound, a convergent approach could involve the synthesis of 2-aminobenzoyl chloride and phenylsemicarbazide separately, followed by their condensation. This method can be more efficient for creating analogues by varying the individual fragments. A notable convergent synthesis involves the reaction of 2-aminobenzoic acid with phenyl isocyanate. nih.gov

| Strategy | Starting Materials | Key Intermediates | Final Step |

| Linear | 2-Aminobenzoic acid, Hydrazine (B178648) | 2-Aminobenzohydrazide | Reaction with phenyl isocyanate |

| Convergent | 2-Aminobenzoic acid, Phenyl isocyanate | - | Direct condensation |

| Convergent | 2-Aminobenzoyl chloride, Phenylhydrazine | - | Condensation reaction |

Exploration of Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. For the synthesis of semicarbazide (B1199961) derivatives, several green chemistry approaches have been explored, which are applicable to the preparation of this compound.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions. The synthesis of semicarbazones, structurally related to semicarbazides, has been successfully achieved using microwave assistance, suggesting its potential for the synthesis of the title compound. nih.gov

Solvent-Free and Catalyst-Free Conditions: The development of solvent-free and catalyst-free reactions is a cornerstone of green chemistry. For instance, the synthesis of quinazolin-2-thione derivatives has been achieved under solvent-free and catalyst-free thermal conditions, highlighting a potential green route for related heterocyclic systems. mdpi.com Similarly, the synthesis of 2-phenylquinazolin-4(3H)-ones has been reported under solvent- and transition metal-free conditions, employing oxygen as a green oxidant. nih.gov These methodologies could potentially be adapted for the synthesis of this compound and its derivatives.

Chemical Reactivity and Derivatization Strategies

The presence of a primary aromatic amino group, a semicarbazide moiety, and two benzoyl carbonyl groups makes this compound a versatile scaffold for further chemical modifications.

Functionalization of the Amino and Semicarbazide Moieties

The reactivity of the 2-amino group and the semicarbazide portion of the molecule allows for a wide range of functionalization reactions.

Acylation and Alkylation of the Amino Group: The primary amino group can readily undergo acylation with various acylating agents, such as acid chlorides and anhydrides, to introduce new functional groups. Similarly, alkylation reactions can be performed to yield secondary or tertiary amine derivatives. These modifications can significantly alter the electronic and steric properties of the molecule.

Reactions of the Semicarbazide Moiety: The semicarbazide functional group contains multiple nucleophilic nitrogen atoms and can participate in various reactions. For instance, it can react with isocyanates and isothiocyanates to form bis-semicarbazides or thiosemicarbazides, respectively. The hydrazine-like nitrogen atoms can also be involved in condensation reactions with carbonyl compounds.

Synthesis of Analogues and Homologues of the Chemical Compound

The synthesis of analogues and homologues of this compound allows for the systematic investigation of structure-activity relationships in various applications.

Analogues with Substituted Phenyl Rings: By employing substituted phenyl isocyanates or substituted 2-aminobenzoic acids in the synthesis, a wide array of analogues with different substituents on either of the phenyl rings can be prepared. This allows for the fine-tuning of the molecule's properties. For example, the synthesis of N-benzoyl-N'-[5-(2'-substituted phenyl)-2-furoyl] semicarbazide derivatives has been reported, showcasing the versatility of this synthetic approach. dergipark.org.tr

Homologues with Modified Linkers: The length and nature of the linker between the two aromatic rings can also be modified. For instance, using different amino acids or dipeptides in the synthesis could lead to the formation of peptidomimetic homologues.

| Analogue/Homologue Type | Modification | Potential Starting Materials |

| Aryl-substituted Analogues | Substitution on the phenyl rings | Substituted anilines, Substituted benzoic acids |

| Heterocyclic Analogues | Replacement of a phenyl ring with a heterocycle | Heterocyclic amines, Heterocyclic carboxylic acids |

| N-Alkyl Homologues | Alkylation of the semicarbazide nitrogen | Alkyl halides |

| Thio-analogues | Replacement of carbonyl oxygen with sulfur | Phenyl isothiocyanate |

Investigation of Ring Closure and Cyclization Reactions

The strategic placement of functional groups in this compound makes it an excellent precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions.

Synthesis of Quinazolinone Derivatives: The 2-amino group and the adjacent benzoyl carbonyl can participate in cyclization reactions to form quinazolinone derivatives. This transformation can often be promoted by acid or base catalysis. The synthesis of tricyclic quinazolinones through intramolecular cyclization of related 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones has been demonstrated.

Formation of Triazole and Oxadiazole Rings: The semicarbazide moiety is a well-known precursor for the synthesis of five-membered heterocycles such as 1,2,4-triazoles and 1,3,4-oxadiazoles. Treatment with a base can induce cyclization to form a triazolone ring, while dehydration conditions can lead to the formation of an oxadiazole ring. The synthesis of 1,2,4-triazole-5-thione derivatives from acyl/aroyl substituted thiosemicarbazides is a well-established method.

| Heterocyclic Product | Key Functional Groups Involved | Reaction Type |

| Quinazolinone | 2-Amino group and benzoyl carbonyl | Intramolecular cyclization/condensation |

| 1,2,4-Triazolone | Semicarbazide moiety | Base-mediated cyclization |

| 1,3,4-Oxadiazole | Semicarbazide moiety | Dehydrative cyclization |

Coordination Chemistry and Metal Complexation of the Chemical Compound

The coordination chemistry of semicarbazide derivatives has been a subject of considerable interest due to their versatile binding capabilities and the diverse structures of their metal complexes. wisdomlib.orgajchem-b.com While specific studies on this compound are not extensively documented, its structural features suggest a rich and varied coordination behavior based on analogous compounds.

The biological properties of semicarbazones and their derivatives are often linked to their ability to coordinate with metal ions. wisdomlib.org These compounds can form stable chelate complexes with a variety of transition metals, including nickel(II), copper(II), cobalt(II), and zinc(II). wisdomlib.orgajchem-b.comrasayanjournal.co.in

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with semicarbazide-type ligands typically involves the reaction of the ligand with a metal salt (e.g., chlorides, sulfates, or acetates) in a suitable solvent, such as methanol (B129727) or ethanol. rasayanjournal.co.injocpr.com The mixture is often refluxed to ensure the completion of the reaction, after which the complex precipitates and can be isolated by filtration. jocpr.com

The characterization of these complexes is crucial for determining their structure and properties. Standard analytical techniques are employed:

Elemental Analysis: To confirm the stoichiometric ratio of metal to ligand.

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. A shift in the vibrational frequencies of key functional groups, such as the C=O (carbonyl) and N-H (amino) groups, upon complexation indicates their involvement in bonding with the metal ion. For instance, in a pyridoxal-semicarbazone complex, the C=N azomethine band shifts to a higher wavenumber upon coordination. mdpi.com

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about its geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of diamagnetic complexes in solution.

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex, which helps in assigning the geometry, particularly for paramagnetic metal ions like Cu(II) and Ni(II). rasayanjournal.co.in

X-ray Crystallography: To provide definitive information on the solid-state structure, including bond lengths, bond angles, and the precise coordination environment of the metal center. mdpi.com

Table 1: Illustrative Spectroscopic Data for Metal Complexes of Semicarbazone Ligands

| Complex | Key IR Bands (cm⁻¹) | Electronic Transitions (nm) | Geometry | Reference |

| [Ni(PLSC)(SO₄)(H₂O)₂] | ν(C=N) shifts from 1570 to 1630; ν(C-O) shifts from 1151 to 1130 | - | Distorted Octahedral | mdpi.com |

| [Ru(PPh₃)₂(L-NO₂)(CO)Cl] (5-membered ring) | - | MLCT transitions | - | nih.gov |

| [Ru(PPh₃)₂(L-NO₂)(CO)Cl] (4-membered ring) | - | MLCT transitions | - | nih.gov |

| [Cu(II) complex with p-chlorobenzaldehyde thiosemicarbazone] | - | - | Square-planar | rasayanjournal.co.in |

| [Ni(II) complex with p-chlorobenzaldehyde thiosemicarbazone] | - | - | Tetrahedral | rasayanjournal.co.in |

Note: Data is for analogous semicarbazone (PLSC, L-NO₂) and thiosemicarbazone ligands, not the title compound.

Ligand Properties and Coordination Modes of the Chemical Compound

This compound possesses multiple potential donor atoms: the nitrogen of the 2-amino group, the oxygen of the benzoyl carbonyl group, the two hydrazinic nitrogens, and the oxygen of the semicarbazide carbonyl group. This poly-dentate nature allows for several possible coordination modes.

The most probable coordination mode involves chelation through the nitrogen atom of the primary amino group and the oxygen atom of the adjacent benzoyl carbonyl group. This would form a highly stable six-membered chelate ring with a metal ion. This N,O-bidentate coordination is a common motif for ligands derived from 2-aminobenzoic acid.

Other coordination modes are possible, though perhaps less favored. Semicarbazone ligands, which feature an azomethine (C=N) bond, typically coordinate in a bidentate N,O fashion via the azomethine nitrogen and the carbonyl oxygen. mdpi.comnih.gov Some thiosemicarbazones are known to be tridentate, coordinating through sulfur, azomethine nitrogen, and another donor atom like a pyridine (B92270) nitrogen. nih.govmdpi.com While the title compound lacks the typical azomethine nitrogen, the hydrazinic nitrogens could potentially participate in bridging or forming less stable chelate rings. The specific coordination mode adopted will depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of competing ligands. nih.gov

Reaction Mechanism Elucidation and Kinetic Studies

Understanding the mechanisms and kinetics of the reactions involving this compound is essential for controlling reaction outcomes and optimizing synthetic procedures.

Detailed Mechanistic Pathways of Synthetic Reactions

Synthesis of this compound: The most direct synthesis of the title compound involves the reaction between 2-aminobenzoylhydrazine and phenyl isocyanate. The proposed mechanism is a nucleophilic addition reaction. The terminal nitrogen atom of the hydrazine group in 2-aminobenzoylhydrazine acts as the nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to the nitrogen of the former isocyanate group to yield the final 1,4-disubstituted semicarbazide product.

Chemical Transformation: Base-Catalyzed Cyclization: A key transformation for acyl semicarbazide derivatives is their cyclization in an alkaline medium to form substituted 1,2,4-triazolin-5-one rings. ptfarm.plnih.gov For this compound, this reaction would proceed as follows:

Deprotonation: A base (e.g., NaOH) removes a proton from one of the amide nitrogens, creating an anionic intermediate.

Intramolecular Cyclization: The resulting anion attacks the carbonyl carbon of the benzoyl group in an intramolecular nucleophilic acyl substitution.

Ring Closure and Elimination: This cyclization forms a five-membered heterocyclic intermediate, which subsequently eliminates a molecule of water to form the stable, aromatic 1,2,4-triazolin-5-one ring system.

A similar mechanistic pattern is observed in the synthesis of quinazoline (B50416) derivatives from 2-aminoarylbenzimidamides and isatoic anhydride, which involves decarboxylation to form a reactive iminoketene intermediate, followed by nucleophilic attack and cyclization. znaturforsch.com

Kinetic Analysis of Transformation Processes

An important concept is the competition between kinetic and thermodynamic control. In the reaction of semicarbazide with a mixture of ketones or aldehydes, the product that forms fastest is the kinetic product, while the most stable product is the thermodynamic product. The outcome can be controlled by reaction conditions like temperature. odinity.comscribd.com

A study involving the competitive reaction of semicarbazide with cyclohexanone (B45756) and 2-furaldehyde illustrates this principle. odinity.comscribd.com

Kinetic Control: At lower temperatures, the reaction favors the formation of cyclohexanone semicarbazone, the kinetic product, because it forms more rapidly.

Thermodynamic Control: At higher temperatures, the reaction is reversible. The initially formed kinetic product can revert to the starting materials, allowing for the eventual formation of the more stable 2-furaldehyde semicarbazone, the thermodynamic product.

Table 2: Kinetic vs. Thermodynamic Control in Semicarbazone Formation

| Condition | Predominant Product | Product Type | Rationale | Reference |

| Reaction at 0 °C | Cyclohexanone Semicarbazone | Kinetic | Faster rate of formation due to lower activation energy. | odinity.comscribd.com |

| Reaction at 80 °C or prolonged reaction time | 2-Furaldehyde Semicarbazone | Thermodynamic | Greater stability of the conjugated product. The reaction is reversible. | odinity.comscribd.com |

This analysis demonstrates that transformation processes involving the semicarbazide moiety are sensitive to reaction parameters, which can be manipulated to selectively yield desired products based on an understanding of the underlying kinetic and thermodynamic principles.

Advanced Structural Elucidation and Spectroscopic Characterization of 1 2 Aminobenzoyl 4 Phenylsemicarbazide

X-ray Diffraction (XRD) Studies

Single-Crystal X-ray Crystallography of the Chemical Compound and its Derivatives

While a specific single-crystal X-ray structure of 1-(2-Aminobenzoyl)-4-phenylsemicarbazide is not extensively detailed in the available literature, comprehensive crystallographic studies have been conducted on its core structural component, 4-phenylsemicarbazide (B1584512). researchgate.netnih.gov These studies provide critical insights into the likely solid-state structure of the title compound.

In a representative study, 4-phenylsemicarbazide was found to crystallize in the monoclinic system with the space group P2₁/c. researchgate.net The analysis revealed the presence of two crystallographically unique molecules in the asymmetric unit. researchgate.netnih.gov The bond distances and angles within these molecules are consistent with those reported for analogous hydrazide and semicarbazone structures. researchgate.netscirp.org This foundational data on a key precursor suggests that the introduction of the 2-aminobenzoyl group would lead to a more complex, yet predictable, crystalline framework, likely dominated by the strong hydrogen-bonding capabilities of the additional amide and amine functionalities. The structural elucidation of various thiosemicarbazone and semicarbazone derivatives further confirms that these classes of compounds generally yield stable crystals suitable for XRD analysis, revealing predictable bond configurations around the core functional groups. nih.govresearchgate.netresearchgate.netnih.gov

Analysis of Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals Interactions)

For this compound, the potential for hydrogen bonding is significantly increased. The molecule possesses multiple hydrogen bond donors (the amine -NH₂ group, and two amide N-H groups) and acceptors (the two carbonyl C=O groups and the amine nitrogen). This allows for a rich variety of potential intermolecular interactions, including:

N-H···O bonds: These are expected to be the dominant interactions, forming strong links between the amide N-H groups and the carbonyl oxygen atoms of neighboring molecules, similar to patterns observed in related structures. nih.gov

N-H···N bonds: The possibility of hydrogen bonds involving the nitrogen atoms could also contribute to the crystal packing. nih.gov

Intramolecular Hydrogen Bonding: The presence of the 2-aminobenzoyl group introduces the potential for intramolecular hydrogen bonding between the ortho-amino group (-NH₂) and the adjacent benzoyl carbonyl group (C=O). rsc.org Such interactions can significantly influence the molecule's conformation, leading to a more planar and rigid structure. rsc.orgucla.edu

Beyond these strong hydrogen bonds, Van der Waals forces, particularly π-π stacking interactions between the two phenyl rings, would also play a crucial role in the crystal packing, further stabilizing the solid-state structure.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in pharmaceutical and organic compounds, arising from different arrangements or conformations of molecules in the crystal lattice. researchgate.netnih.gov Compounds with conformational flexibility and multiple hydrogen bonding sites, such as this compound, are particularly prone to exhibiting polymorphism. rsc.org The different possible arrangements of hydrogen bonds and molecular conformations could lead to various crystalline forms with distinct physicochemical properties. researchgate.net

Co-crystallization is another important aspect of crystal engineering, where a target molecule is crystallized with a second, different molecule (a "coformer") to form a new crystalline solid with modified properties. tbzmed.ac.ir Given the array of hydrogen bond donors and acceptors in this compound, it is a prime candidate for the formation of co-crystals. By selecting coformers with complementary functional groups (e.g., carboxylic acids, amides, or pyridines), it is possible to design novel multi-component crystalline materials with tailored properties. tbzmed.ac.ir While specific studies on the polymorphism or co-crystallization of this compound are not prominent in the reviewed literature, the structural features of the molecule strongly suggest a high potential for the existence of multiple polymorphs and the ability to form a wide range of co-crystals. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, a detailed map of the chemical environment of each atom can be constructed.

Proton (¹H) NMR Spectroscopic Assignments and Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons in different chemical environments. Based on data from analogous structures, a detailed assignment can be proposed. rsc.orgwestmont.edumdpi.comresearchgate.net The spectrum is typically recorded in a solvent like DMSO-d₆, which can accommodate the exchangeable N-H protons.

The key proton signals can be assigned as follows:

Amide Protons (N-H): Three distinct singlets are expected in the downfield region (typically δ 9.0-11.0 ppm), corresponding to the three N-H protons of the semicarbazide (B1199961) and benzoyl amide groups. Their exact chemical shifts are sensitive to solvent and concentration.

Phenyl Protons (Ar-H): The protons on the 4-phenyl ring are expected to appear as a multiplet between δ 7.0 and 7.6 ppm.

Aminobenzoyl Protons (Ar-H): The four protons on the 2-aminobenzoyl ring will appear as a distinct set of signals, typically in the δ 6.5-8.0 ppm range. The ortho- and para-coupling patterns will help in their specific assignment.

Amine Protons (-NH₂): The protons of the primary amine group on the benzoyl ring would likely appear as a broad singlet, the chemical shift of which can vary depending on solvent and hydrogen bonding.

Table 1: Predicted ¹H NMR Spectroscopic Assignments for this compound (Predicted values based on analogous compounds)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | N-H (Amide) |

| ~9.5 | Singlet | 1H | N-H (Amide) |

| ~8.8 | Singlet | 1H | N-H (Amide) |

| 7.8 - 8.0 | Multiplet | 1H | Ar-H (Aminobenzoyl) |

| 7.2 - 7.6 | Multiplet | 5H | Ar-H (Phenyl) |

| 6.5 - 7.0 | Multiplet | 3H | Ar-H (Aminobenzoyl) |

| ~5.0 | Broad Singlet | 2H | -NH₂ (Amine) |

Carbon-13 (¹³C) NMR Spectroscopic Assignments and Analysis

The ¹³C NMR spectrum provides complementary information, showing a single peak for each chemically distinct carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Key expected signals include:

Carbonyl Carbons (C=O): Two distinct signals for the two carbonyl carbons are expected in the highly deshielded region of the spectrum, typically between δ 160 and 180 ppm.

Aromatic Carbons (Ar-C): A series of signals between δ 110 and 150 ppm will correspond to the twelve aromatic carbons of the two phenyl rings. Carbons attached to nitrogen or the carbonyl group will be shifted further downfield.

Table 2: Predicted ¹³C NMR Spectroscopic Assignments for this compound (Predicted values based on analogous compounds)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | C=O (Benzoyl) |

| ~155.0 | C=O (Semicarbazide) |

| 140.0 - 150.0 | Ar-C (quaternary, C-N) |

| 115.0 - 135.0 | Ar-C (CH) |

| ~115.0 | Ar-C (quaternary, C-C=O) |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structure Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and confirming the intricate structure of this compound. Techniques such as COSY, HSQC, and HMBC provide correlational data that map the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to identify protons that are coupled to each other, typically through two or three bonds. For this compound, this technique would be crucial for establishing the spin systems within the two aromatic rings. Cross-peaks would be expected between adjacent protons on the aminobenzoyl ring (e.g., H3-H4, H4-H5, H5-H6) and the phenyl ring (e.g., H2'-H3', H3'-H4', etc.). This allows for the complete assignment of all protons within each aromatic system. Additionally, correlations between the various N-H protons might be observable, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. juniv.edu It is a highly sensitive method for assigning carbon signals based on previously assigned proton signals. jocpr.com For the target molecule, each protonated aromatic carbon would show a cross-peak with its attached proton in the HSQC spectrum. For instance, the signal for C3 on the aminobenzoyl ring would correlate with the signal for the H3 proton. This technique definitively links the ¹H and ¹³C spectral data for all C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two to three bonds (and occasionally four in conjugated systems). jocpr.com This is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. psu.edu Key HMBC correlations for this compound would include:

Correlations from the N-H protons to nearby carbonyl carbons, confirming the amide and urea (B33335) linkages.

Correlations from the aromatic protons to the carbonyl carbons (C=O). For example, the H6 proton on the aminobenzoyl ring would likely show a correlation to the aminobenzoyl carbonyl carbon.

Correlations from aromatic protons to the quaternary carbons within the rings, confirming their assignments.

The combined application of these 2D NMR techniques allows for a complete and confident assignment of all ¹H and ¹³C chemical shifts, thereby fully elucidating the covalent framework of the molecule. A table of expected correlations is provided below.

| Proton (¹H) | Expected COSY Correlations (¹H) | Expected HSQC Correlation (¹³C) | Expected Key HMBC Correlations (¹³C) |

|---|---|---|---|

| NH (Amide) | NH (Urea) | - | C=O (Aminobenzoyl), C1 (Aminobenzoyl) |

| H3 (Aminobenzoyl ring) | H4 | C3 | C1, C5 |

| H4 (Aminobenzoyl ring) | H3, H5 | C4 | C2, C6 |

| H5 (Aminobenzoyl ring) | H4, H6 | C5 | C1, C3 |

| H6 (Aminobenzoyl ring) | H5 | C6 | C2, C=O (Aminobenzoyl) |

| H2'/H6' (Phenyl ring) | H3'/H5' | C2'/C6' | C4', C=O (Urea) |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy Analysis and Band Assignments

The IR spectrum of this compound is expected to display a series of distinct absorption bands corresponding to the vibrations of its specific functional groups. The intensity of an absorption band is related to the change in the dipole moment during the vibration. wisc.edu

N-H Stretching: The molecule contains four N-H bonds: the primary amine (-NH₂) on the benzoyl ring and the three N-H groups of the semicarbazide backbone. These are expected to produce strong, sharp to moderately broad bands in the region of 3400-3200 cm⁻¹. The -NH₂ group will likely show two distinct bands corresponding to its symmetric and asymmetric stretching vibrations.

C-H Aromatic Stretching: The C-H bonds on the two aromatic rings will give rise to multiple weak to medium sharp bands typically appearing just above 3000 cm⁻¹ (approx. 3100-3000 cm⁻¹). wisc.edu

C=O Stretching: The molecule has two carbonyl groups: one in the benzoyl amide and one in the urea moiety of the semicarbazide. These will produce very strong and distinct absorption bands in the range of 1700-1640 cm⁻¹. The exact position can be influenced by hydrogen bonding and conjugation. The amide C=O stretch is typically observed around 1680-1650 cm⁻¹, while the urea C=O stretch may appear at a slightly lower frequency.

N-H Bending and C-N Stretching: The bending vibrations of the N-H bonds (amide II band) are expected in the 1650-1550 cm⁻¹ region. C-N stretching vibrations typically appear in the 1400-1200 cm⁻¹ range.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings produce several bands of variable intensity in the 1600-1450 cm⁻¹ region. wisc.edu

C-H Out-of-Plane Bending: Strong bands in the 900-675 cm⁻¹ region arise from the out-of-plane ("oop") bending of the aromatic C-H bonds, and their positions can be indicative of the substitution pattern on the rings. wisc.edu

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3400-3300 | Asymmetric & Symmetric Stretch | Amino (Ar-NH₂) | Medium-Strong |

| 3300-3200 | Stretch | Amide/Urea (N-H) | Medium-Strong |

| 3100-3000 | Stretch | Aromatic (C-H) | Weak-Medium |

| 1700-1670 | Stretch | Carbonyl (Amide C=O) | Strong |

| 1670-1640 | Stretch | Carbonyl (Urea C=O) | Strong |

| 1620-1580 | Bend (Scissoring) | Amino (Ar-NH₂) | Medium |

| 1600-1450 | Stretch | Aromatic (C=C) | Medium-Variable |

| 1570-1515 | Bend | Amide II (N-H) | Medium |

| 1400-1200 | Stretch | C-N | Medium |

| 900-675 | Out-of-Plane Bend | Aromatic (C-H) | Strong |

Raman Spectroscopy Analysis and Comparative Studies

Raman spectroscopy is a complementary technique to IR spectroscopy. It detects vibrations that cause a change in the polarizability of the molecule. Aromatic and other π-conjugated systems often produce strong Raman signals due to their highly polarizable nature. scirp.org

For this compound, Raman spectroscopy would be particularly effective for observing vibrations of the aromatic rings and the C=C bonds. The symmetric stretching vibrations of the benzene (B151609) rings, which are often weak in the IR spectrum, typically show strong intensity in the Raman spectrum. Conversely, highly polar functional groups like the C=O bonds will produce weaker signals in the Raman spectrum compared to their strong absorptions in the IR. A comparative study of the IR and Raman spectra helps to confirm assignments, as vibrations that are strong in one are often weak in the other, providing a more complete vibrational analysis.

| Vibration | Expected IR Activity | Expected Raman Activity | Reason for Difference |

|---|---|---|---|

| N-H Stretch | Strong | Weak | High polarity, low polarizability change. |

| C=O Stretch | Very Strong | Medium-Weak | High polarity, moderate polarizability change. |

| Aromatic C=C Ring Stretch (Symmetric) | Weak-Medium | Strong | Low polarity change, high polarizability change. |

| Aromatic C-H Stretch | Medium | Strong | High polarizability of the aromatic system. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the determination of the exact molecular formula from the precise mass. For this compound, the molecular formula is C₁₄H₁₄N₄O₂. HRMS would be used to confirm this composition by comparing the experimentally measured exact mass of the molecular ion (e.g., [M+H]⁺) with the theoretically calculated mass.

Molecular Formula: C₁₄H₁₄N₄O₂

Calculated Monoisotopic Mass: 270.1117 Da

Expected HRMS Result for [M+H]⁺: 271.1195 Da

An experimental measurement matching this value to within a few parts per million would provide unambiguous confirmation of the elemental composition.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, particularly with techniques like Electron Impact (EI) or Collision-Induced Dissociation (CID), the molecular ion can break apart into smaller, characteristic fragment ions. Analyzing this fragmentation pattern provides crucial information that helps to confirm the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the amide and urea bonds.

Expected key fragment ions include:

m/z 120: This significant fragment would likely result from an alpha-cleavage, breaking the bond between the benzoyl carbonyl and the adjacent nitrogen, forming the 2-aminobenzoyl cation [H₂NC₆H₄CO]⁺.

m/z 92: A subsequent loss of carbon monoxide (CO) from the m/z 120 fragment could produce the aminophenyl cation [H₂NC₆H₄]⁺.

m/z 119: Cleavage of the N-N bond could lead to the formation of the phenyl isocyanate radical cation [C₆H₅NCO]⁺ or cleavage on the other side of the urea carbonyl could form the phenylcarbamoyl cation [C₆H₅NHCO]⁺.

m/z 93: This fragment corresponds to the aniline (B41778) cation [C₆H₅NH₂]⁺, likely formed through rearrangement and cleavage.

m/z 77: The phenyl cation [C₆H₅]⁺, a common fragment from benzene-containing compounds, would be expected from the loss of the entire aminobenzoyl semicarbazide portion.

The presence of these specific fragments in the mass spectrum would serve as strong evidence for the proposed structure of this compound.

| m/z (Mass/Charge) | Proposed Fragment Ion Structure | Origin |

|---|---|---|

| 270 | [C₁₄H₁₄N₄O₂]⁺ | Molecular Ion (M⁺) |

| 120 | [H₂NC₆H₄CO]⁺ | Cleavage of amide C-N bond |

| 119 | [C₆H₅NHCO]⁺ | Cleavage of urea N-N bond |

| 93 | [C₆H₅NH₂]⁺ | Rearrangement and cleavage |

| 92 | [H₂NC₆H₄]⁺ | Loss of CO from m/z 120 |

| 77 | [C₆H₅]⁺ | Loss of side chain from phenyl ring |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

A comprehensive search of scientific literature and chemical databases did not yield specific experimental or theoretical data on the Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopic properties of the compound this compound.

Consequently, detailed information regarding its electronic transitions, spectral properties, fluorescence characteristics, and quantum yield is not available in the public domain. The generation of data tables and a thorough analysis as requested in the outline is therefore not possible at this time.

While the constituent chromophores, such as the aminobenzoyl and phenyl groups, are known to exhibit UV absorption and potential fluorescence, the specific photophysical properties of the entire molecule are determined by the unique electronic interactions between these components. Without experimental data, any discussion on these properties would be purely speculative and would not meet the required standards of a scientifically accurate article.

Further research, including the synthesis and subsequent spectroscopic analysis of this compound, would be necessary to determine the empirical data required to populate the sections on its electronic transitions, spectral properties, and fluorescence characteristics.

Computational Chemistry and Theoretical Modeling of 1 2 Aminobenzoyl 4 Phenylsemicarbazide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, employing the principles of quantum mechanics to compute the properties of molecules. For a complex structure such as 1-(2-Aminobenzoyl)-4-phenylsemicarbazide, these methods can determine stable conformations, electronic properties, and potential reactive sites without the need for laboratory synthesis.

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. This approach is favored for its balance of accuracy and computational efficiency, making it suitable for molecules of this size.

A DFT study of this compound would begin by optimizing the molecule's three-dimensional geometry. This process finds the lowest energy arrangement of atoms, representing the most stable conformation of the molecule. The calculation would yield precise bond lengths, bond angles, and dihedral angles. For instance, it would define the planarity of the phenyl rings and the spatial arrangement of the aminobenzoyl and semicarbazide (B1199961) moieties. The resulting electronic structure provides a detailed picture of how electrons are distributed throughout the molecule.

Table 1: Key Geometric Parameters for Optimization in DFT Studies

| Parameter | Description |

|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C=O, N-H, C-N, C-C). |

| Bond Angles | The angle formed between three connected atoms (e.g., O=C-N, C-N-N, C-N-H). |

Ab initio Methods for Molecular Properties

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF) and more advanced post-HF techniques, solve the Schrödinger equation to provide highly accurate molecular properties. While computationally more demanding than DFT, they are valuable for benchmarking and for calculating specific properties where DFT may be less reliable. For this compound, ab initio calculations could be used to precisely determine properties like dipole moment, polarizability, and vibrational frequencies, which are crucial for understanding its interaction with electromagnetic fields and its infrared spectrum.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Energy Gap Calculations

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more likely to be reactive. For this compound, FMO analysis would map the distribution of these orbitals. The HOMO is expected to be localized on the electron-rich regions, such as the aminobenzoyl and phenyl rings, while the LUMO would likely be distributed over the electron-withdrawing carbonyl and urea (B33335) groups.

Table 2: Frontier Molecular Orbital Parameters

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Related to the molecule's ionization potential and its ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Related to the molecule's electron affinity and its ability to accept electrons. |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In an MEP map of this compound, distinct color codes would highlight these areas.

Red/Yellow: Regions of negative potential, indicating electron-rich areas prone to electrophilic attack. These would be expected around the oxygen atoms of the carbonyl groups and the nitrogen atoms of the amino group due to their high electronegativity and lone pairs of electrons.

Blue: Regions of positive potential, indicating electron-poor areas susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms attached to nitrogen (the N-H groups), which are acidic protons.

Green: Regions of neutral or near-zero potential, typically found over the carbon atoms of the phenyl rings.

This analysis provides a clear, intuitive guide to where the molecule is most likely to interact with other reagents.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction by transforming it into a set of localized orbitals corresponding to Lewis structures (bonds, lone pairs, and core orbitals). This method is particularly useful for studying intramolecular interactions, charge transfer, and hyperconjugation.

Conceptual DFT Descriptors (e.g., Electrophilicity Index, Chemical Hardness, Chemical Potential)

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is related to the negative of electronegativity.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

These descriptors provide a quantitative basis for understanding and comparing the reactivity of this compound with other molecules.

Table 3: Key Conceptual DFT Descriptors

| Descriptor | Formula | Chemical Interpretation |

|---|---|---|

| Chemical Potential | μ ≈ (EHOMO + ELUMO) / 2 | The escaping tendency of electrons; related to electronegativity (χ = -μ). |

| Chemical Hardness | η ≈ (ELUMO - EHOMO) | Resistance to charge transfer or deformation of the electron cloud. |

| Global Softness | S = 1 / η | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is a critical step in understanding the three-dimensional structure of a molecule, which in turn governs its interactions with biological targets. By identifying the most stable conformers and the energy barriers between them, a more complete picture of the molecule's behavior at a molecular level can be ascertained.

The identification of stable conformers of this compound would typically be carried out using quantum mechanical methods, such as Density Functional Theory (DFT). These calculations help in determining the geometries of various possible conformers and their relative stabilities. The process involves rotating the molecule around its flexible single bonds to explore the potential energy landscape and identify the energy minima, which correspond to stable conformations.

For a molecule like this compound, several rotatable bonds exist, leading to a variety of possible three-dimensional arrangements. The relative energies of these conformers are crucial, as the most stable conformer is generally the most populated and often the one responsible for the compound's biological activity. The stability of each conformer is influenced by a combination of factors including steric hindrance, intramolecular hydrogen bonding, and electronic effects.

Table 1: Illustrative Conformational Analysis Data for a Semicarbazide Derivative

| Conformer | Dihedral Angle (°) (example: C-N-N-C) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

| 1 | 178.5 | 0.00 | 75.3 |

| 2 | -65.2 | 1.25 | 14.8 |

| 3 | 70.1 | 1.80 | 9.9 |

Note: This table is a representative example of data that would be generated from a conformational analysis of a semicarbazide derivative. Specific data for this compound is not available.

Potential Energy Surface (PES) scans are performed to quantify the energy barriers associated with the rotation around specific bonds. mdpi.com This is achieved by systematically changing a particular dihedral angle and calculating the energy at each step, while allowing the rest of the molecule to relax. The resulting energy profile reveals the transition states (energy maxima) that separate the stable conformers (energy minima).

The magnitude of these rotational barriers provides insight into the flexibility of the molecule. Low energy barriers suggest that the molecule can easily interconvert between different conformations at room temperature, while high barriers indicate more rigid structures. This information is vital for understanding how the molecule might adapt its shape to fit into a biological receptor.

Table 2: Representative Rotational Energy Barriers for a Phenylsemicarbazide Analog

| Rotatable Bond | Description | Rotational Barrier (kcal/mol) |

| Bond A | Phenyl-N | 5.2 |

| Bond B | N-N | 12.8 |

| Bond C | N-C(O) | 18.5 |

| Bond D | C(O)-N | 1.5 |

Note: This table provides an illustrative example of rotational barriers that could be calculated for a molecule with a similar backbone to this compound. Actual data is not available.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to study the dynamic behavior of a molecule over time, providing a more realistic picture of its behavior in a biological environment compared to static quantum mechanical calculations.

MD simulations can be used to observe the conformational changes of this compound in a solvent, typically water, to mimic physiological conditions. nih.gov These simulations track the movements of every atom in the system over a period of time, governed by a force field that describes the interatomic interactions.

By analyzing the trajectory of an MD simulation, one can gain insights into the flexibility of different parts of the molecule, the stability of intramolecular hydrogen bonds, and the interactions with the surrounding solvent molecules. This can reveal which conformations are most prevalent in solution and how the molecule's shape fluctuates over time.

If this compound is known to interact with a specific protein target, MD simulations can be employed to study the dynamics of this interaction. unsw.edu.au Starting from a docked pose of the ligand in the protein's binding site, the simulation can reveal the stability of the binding mode, the key amino acid residues involved in the interaction, and the role of water molecules in mediating the binding.

These simulations can also be used to calculate the binding free energy, providing a theoretical estimation of the binding affinity. This information is invaluable for understanding the mechanism of action and for the rational design of more potent analogs.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov

SAR studies involve qualitatively analyzing how changes in the chemical structure of a molecule, such as the addition or removal of a functional group, affect its biological activity. This can help to identify the key structural features, or pharmacophore, responsible for the desired biological effect.

QSAR studies take this a step further by developing mathematical models that quantitatively relate the structural properties of a molecule to its activity. nih.gov These models are built using a set of compounds with known activities and a range of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties). Once a predictive QSAR model is developed, it can be used to estimate the activity of new, untested compounds, thereby guiding the synthesis of more potent molecules. For a series of semicarbazide derivatives, QSAR could be used to predict their efficacy based on variations in their substituent groups.

Development of SAR Hypotheses for Biological Activities

Structure-Activity Relationship (SAR) hypotheses provide a framework for understanding how the chemical structure of a molecule relates to its biological effect. For this compound, SAR hypotheses can be developed by systematically modifying its chemical structure and observing the corresponding changes in biological activity. These studies are often guided by molecular docking simulations, which predict the binding orientation and affinity of the compound to a specific biological target.

A hypothetical SAR study on this compound might involve the exploration of three key regions of the molecule: the aminobenzoyl ring, the phenyl ring, and the semicarbazide linker.

Table 1: Hypothetical SAR Data for this compound Analogues

| Compound ID | R1 (Aminobenzoyl Ring) | R2 (Phenyl Ring) | Linker Modification | Hypothetical Activity (IC₅₀, µM) |

| Parent | 2-NH₂ | H | None | 10.5 |

| A1 | 2-NO₂ | H | None | > 100 |

| A2 | 4-NH₂ | H | None | 25.3 |

| B1 | 2-NH₂ | 4-Cl | None | 5.2 |

| B2 | 2-NH₂ | 4-OCH₃ | None | 8.1 |

| C1 | 2-NH₂ | H | Thio-semicarbazide | 15.8 |

From this hypothetical data, several SAR hypotheses can be formulated:

The 2-amino group on the benzoyl ring is crucial for activity. Replacement with an electron-withdrawing group like a nitro group (Compound A1) leads to a significant loss of activity. Shifting the amino group to the 4-position (Compound A2) also reduces activity, suggesting that the ortho positioning is important for optimal interaction with the target, possibly through hydrogen bonding.

Substitution on the 4-phenyl ring can modulate activity. The introduction of an electron-withdrawing chlorine atom at the 4-position of the phenyl ring (Compound B1) enhances activity. This suggests that this region of the molecule may be involved in hydrophobic or electronic interactions within the binding pocket. A methoxy group at the same position (Compound B2) also results in a slight improvement in activity, indicating that both electronic and steric factors play a role.

The semicarbazide linker is important for maintaining the correct orientation of the aromatic rings. Replacing the carbonyl oxygen with sulfur to form a thio-semicarbazide (Compound C1) results in a slight decrease in activity, indicating that the oxygen atom may be an important hydrogen bond acceptor.

Construction and Validation of QSAR Models for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. nih.gov These models are valuable tools for predicting the activity of untested compounds and for prioritizing synthetic efforts. nih.gov

The development of a QSAR model for this compound and its analogues would involve the calculation of a wide range of molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as its electronic, steric, and hydrophobic properties.

Table 2: Selected Molecular Descriptors for a Hypothetical QSAR Model

| Descriptor | Description |

| LogP | A measure of the molecule's lipophilicity. |

| TPSA | Topological Polar Surface Area, related to hydrogen bonding potential. |

| MW | Molecular Weight. |

| HOMO | Energy of the Highest Occupied Molecular Orbital. |

| LUMO | Energy of the Lowest Unoccupied Molecular Orbital. |

| Dipole Moment | A measure of the molecule's overall polarity. |

Once a set of descriptors is calculated for a series of compounds with known biological activities, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to generate a QSAR equation. A hypothetical QSAR model for the anticonvulsant activity of this compound analogues might look like this:

pIC₅₀ = 0.5LogP - 0.02TPSA + 0.1*Dipole Moment + 2.5

This equation suggests that activity (expressed as pIC₅₀, the negative logarithm of the IC₅₀ value) increases with increasing lipophilicity (LogP) and dipole moment, and decreases with increasing polar surface area (TPSA).

The predictive power of a QSAR model must be rigorously validated. nih.gov Internal validation techniques like leave-one-out cross-validation (q²) and external validation using a separate test set of compounds (r²_pred) are commonly employed. nih.gov

Table 3: Statistical Parameters for a Hypothetical QSAR Model

| Parameter | Value | Interpretation |

| n | 30 | Number of compounds in the training set. |

| r² | 0.85 | Coefficient of determination; indicates a good fit of the model to the data. |

| q² | 0.72 | Cross-validated r²; a value > 0.5 indicates good internal predictive ability. |

| r²_pred | 0.78 | Predictive r² for an external test set; a value > 0.6 indicates good external predictive ability. |

A statistically robust QSAR model can then be used to predict the biological activity of novel, unsynthesized analogues of this compound. This allows for the virtual screening of large compound libraries and the prioritization of candidates with the highest predicted potency for synthesis and biological testing, thereby streamlining the drug discovery pipeline.

Biological and Pharmacological Research Applications of 1 2 Aminobenzoyl 4 Phenylsemicarbazide

Enzyme Inhibition Studies

Urease Enzyme Inhibition by the Chemical Compound and its Derivatives

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia and carbamate. Its activity is implicated in the pathogenesis of diseases caused by microorganisms such as Helicobacter pylori. Consequently, the inhibition of urease is a significant target for drug development.

While specific studies on the urease inhibition of 1-(2-Aminobenzoyl)-4-phenylsemicarbazide were not prominent in the reviewed literature, extensive research has been conducted on its derivatives, particularly thiosemicarbazones and bis-Schiff bases. These studies reveal that structural modifications to the semicarbazide (B1199961) scaffold can lead to potent urease inhibitors.

For instance, a series of bis-Schiff bases of benzyl phenyl ketone demonstrated excellent to good urease inhibitory activity, with IC50 values ranging from 22.21 ± 0.42 to 47.91 ± 0.14 µM, comparable to the standard inhibitor thiourea (IC50 = 21.15 ± 0.32 µM) nih.gov. The most active compounds in this series were noted to have electron-withdrawing groups, such as chlorine, on the benzene (B151609) ring nih.gov. Another study on 4-fluorocinnamaldehyde based thiosemicarbazones also reported significant to moderate urease inhibition potential, with IC50 values in the range of 2.7 ± 0.5 µM to 29.0 ± 0.5 µM.

The following table summarizes the urease inhibition data for some derivatives:

Urease Inhibition by Semicarbazide Derivatives| Compound Type | Specific Derivative | IC50 (µM) | Standard (Thiourea) IC50 (µM) |

|---|---|---|---|

| bis-Schiff Base | Compound 3 (di-chloro substituted) | 22.21 ± 0.42 nih.gov | 21.15 ± 0.32 nih.gov |

| bis-Schiff Base | Compound 4 (nitro substituted) | 26.11 ± 0.22 nih.gov | 21.15 ± 0.32 nih.gov |

| bis-Schiff Base | Compound 6 (chloro substituted) | 28.11 ± 0.22 nih.gov | 21.15 ± 0.32 nih.gov |

Inhibition of Other Relevant Enzymes (e.g., Arylacetonitrilase, β-Glucuronidase)

β-Glucuronidase Inhibition: β-Glucuronidase is an enzyme that is linked to certain pathological conditions, including the development of some cancers, due to its role in metabolizing glucuronides. The inhibition of this enzyme is a therapeutic strategy being explored. Research into semicarbazide derivatives has shown potential for β-glucuronidase inhibition. For example, hybrid bisindole-thiosemicarbazides have been synthesized and screened for this activity, with some analogs showing exceptional inhibition with IC50 values as low as 0.1 µM, significantly more potent than the standard D-saccharic acid 1,4-lactone (IC50 = 48.4 ± 1.25µM).

Arylacetonitrilase Inhibition: Based on the available scientific literature, there is no specific research data on the inhibition of the arylacetonitrilase enzyme by this compound or its direct derivatives.

Receptor Binding Assays and Target Specificity Profiling

Receptor binding assays are crucial for determining the interaction of a compound with specific biological targets, and target specificity profiling helps in understanding its potential therapeutic effects and off-target interactions. Despite the importance of such studies, a review of the current literature did not yield specific data from receptor binding assays or target specificity profiling for this compound. Further research is required to identify its molecular targets and to characterize its binding profile across a range of receptors.

Cell-Based Assays and Cellular Mechanism Investigations

Cell-based assays provide a more physiologically relevant context to study the effects of a compound on cellular processes and to elucidate its mechanism of action. While direct cellular studies on this compound are not extensively documented, research on related derivatives offers insights into the potential cellular mechanisms of this class of compounds.

For example, a study on the anticancer activity of a 1-(4-Fluorophenoxyacetyl)-4-substituted thiosemicarbazide derivative, referred to as AB2, in G-361 melanoma and LNCaP prostate cancer cells revealed several cellular effects nih.gov.

Cell Cycle: The compound was found to upregulate the expression of CDKN1A (p21), a key inhibitor of cyclin-dependent kinases, and downregulate CYCD (cyclin D), which promotes the G1 to S phase transition. This suggests that the compound may induce cell cycle arrest nih.gov.

Apoptosis: An increased BAX/BCL-2 ratio was observed, indicating a shift towards pro-apoptotic signaling nih.gov.

Oxidative Stress: The compound led to elevated expression of antioxidant enzyme genes such as CAT, SOD2, and GPX1, suggesting the induction of oxidative stress within the cancer cells nih.gov.

DNA Damage Response: A downregulation of TP53 expression was noted, which may indicate a suppression of the p53-mediated DNA damage response pathway nih.gov.

These findings suggest that semicarbazide derivatives can exert their effects through multiple cellular pathways, including cell cycle regulation, apoptosis, and oxidative stress. However, specific cell-based studies on this compound are needed to confirm if it operates through similar mechanisms.

Antimicrobial and Antiparasitic Activity Assessments

Antibacterial and Antifungal Activity

The emergence of drug-resistant bacteria and fungi has necessitated the search for new antimicrobial agents. Semicarbazide and, more commonly, their thio-analogs (thiosemicarbazides), have been investigated for their potential antimicrobial properties.

Research has shown that certain fluorobenzoylthiosemicarbazides exhibit activity against Gram-positive bacteria, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, with minimal inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. The antibacterial efficacy of these thiosemicarbazides appears to be influenced by the substitution pattern on the N4 aryl position.

In terms of antifungal activity, various derivatives have also been explored. For instance, some N-phenacyldibromobenzimidazoles showed potent activity against Candida albicans and Cryptococcus neoformans, with one derivative demonstrating an IC50 of 8 µg/mL against a clinical isolate of C. albicans. The mechanism of antifungal action for some of these compounds is thought to involve the disruption of the fungal cell wall and membrane.

The table below presents antimicrobial data for some semicarbazide-related compounds.

Antimicrobial Activity of Semicarbazide Derivatives

| Compound Type | Organism | Activity (MIC in µg/mL) |

|---|---|---|

| Fluorobenzoylthiosemicarbazide (15a) | Staphylococcus aureus (MRSA) | 7.82 - 31.25 |

| Fluorobenzoylthiosemicarbazide (15b) | Staphylococcus aureus (MRSA) | 7.82 - 31.25 |

While these findings for related structures are promising, specific and comprehensive studies on the antibacterial and antifungal spectrum of this compound are required to determine its potential as an antimicrobial agent.

Antitubercular and Anti-leishmanial Potential

The global health threat posed by multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents. nih.gov Compounds featuring semicarbazide and related thiosemicarbazide cores have been a subject of interest in this area. Research into imidazole-thiosemicarbazide derivatives has demonstrated antimycobacterial activity, with some compounds inhibiting the growth of the Mtb H37Ra strain at concentrations comparable to or lower than streptomycin. mdpi.com In one study, certain thiosemicarbazide derivatives showed promising effects against Mycobacterium bovis, a close relative of Mtb, with Minimum Inhibitory Concentration (MIC) values as low as 0.39 µg/mL, which is approximately twice as potent as the standard drug ethambutol (0.75 µg/mL). mdpi.com

Furthermore, investigations into 2,4-disubstituted pyridine (B92270) derivatives revealed significant bactericidal activity against Mycobacterium tuberculosis located within human macrophages and against biofilm-forming bacilli. frontiersin.org The ability of compounds to penetrate host macrophages and act on intracellular pathogens is a critical attribute for an effective antitubercular drug. frontiersin.org Given that the this compound structure contains a semicarbazide moiety, these findings suggest that it could be a candidate for synthesis and evaluation in antitubercular screening programs.

Similarly, in the search for new treatments for leishmaniasis, a parasitic disease, various nitrogen-containing heterocyclic compounds have been explored. Phenotypic screening of 4-nitro-1H-imidazolyl-based compounds has identified molecules with potent antileishmanial effects. For instance, two hit compounds demonstrated a significant leishmanicidal effect, drastically reducing the number of parasites per cell and the ratio of infected cells at a concentration of 20 μM. nih.gov One compound exhibited an EC₅₀ of 4.57 µM against intracellular forms of L. amazonensis with a high selectivity index (>100), indicating low toxicity to host cells relative to its anti-parasitic activity. nih.gov The presence of the pharmacologically versatile semicarbazide core in this compound provides a rationale for its investigation against Leishmania species.

| Compound Class | Target Organism | Key Finding | Reference |

|---|---|---|---|

| Thiosemicarbazide Derivatives | Mycobacterium bovis | MIC value of 0.39 µg/mL, approximately 2x more potent than ethambutol. | mdpi.com |

| 4-Nitro-1H-imidazolyl Compound 6 | Leishmania amazonensis | EC₅₀ of 4.57 µM with a selectivity index > 100. | nih.gov |

| 4-Nitro-1H-imidazolyl Compound 7 | Leishmania amazonensis | EC₅₀ of 9.19 µM with a selectivity index > 50. | nih.gov |

Other Pharmacological Explorations

Advanced glycation end-products (AGEs) are implicated in the pathogenesis of diabetic complications and other age-related diseases. nih.gov The inhibition of AGE formation is a recognized therapeutic strategy. Semicarbazides and related structures are known to trap reactive carbonyl species, which are key intermediates in the glycation process. nih.gov Research on benzophenone thiosemicarbazones, which are structurally related to semicarbazides, has identified compounds with potent in vitro antiglycation activity. One compound, in particular, showed an IC₅₀ value of 118.15 µM, making it more than twice as potent as the standard inhibitor, rutin (IC₅₀ = 294.5 µM). pjps.pk This suggests that the semicarbazide moiety is a key pharmacophore for this activity.

Studies on various plant extracts have also highlighted the role of different chemical constituents in preventing glycation. mdpi.comnih.gov Aminoguanidine, a well-known antiglycation agent, serves as a positive control in many of these assays. mdpi.commdpi.com For example, in a bovine serum albumin (BSA)-glucose model, extracts of Scutellaria alpina showed a higher potential (IC₅₀ about 60 µg/mL) than aminoguanidine (63 µg/mL) in inhibiting AGE formation. mdpi.com The structural features of this compound, specifically the semicarbazide group, make it a plausible candidate for investigation as an antiglycation agent.

| Compound/Extract | Assay Model | IC₅₀ Value | Reference |

|---|---|---|---|

| Benzophenone Thiosemicarbazone (Compound 2) | BSA-Methylglyoxal | 118.15 ± 2.41 µM | pjps.pk |

| Rutin (Standard) | BSA-Methylglyoxal | 294.5 ± 1.5 µM | pjps.pk |

| Scutellaria alpina Extract | BSA-Glucose | ~60 µg/mL | mdpi.com |

| Aminoguanidine (Standard) | BSA-Glucose | 63 µg/mL | mdpi.com |

The benzamide moiety, present in this compound, is a structural component of many compounds with anti-inflammatory and analgesic properties. For instance, a series of novel N-phenylcarbamothioylbenzamides were synthesized and evaluated for anti-inflammatory activity using the acute carrageenan-induced paw edema model in mice. researchgate.net Several of these compounds exhibited significantly higher activity (ranging from 26.81% to 61.45% edema inhibition) compared to the reference drug indomethacin (22.43% inhibition). researchgate.net

Similarly, research on benzothiazole derivatives containing carboxamide functionalities has also yielded potent anti-inflammatory agents. nih.gov In these studies, certain compounds showed a percentage reduction of edema that was higher than indomethacin at 1, 2, and 3 hours post-administration. nih.gov These findings underscore the importance of the substituted benzamide-like structure in designing new anti-inflammatory and analgesic agents, suggesting a potential role for this compound in this therapeutic area.

The benzamide and semicarbazide scaffolds are prevalent in compounds developed for their anticancer and anticonvulsant effects. A series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides were synthesized and evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines. nih.gov The results indicated that substitutions on both the benzamido and styryl moieties influenced the inhibition of K562 leukemia cell growth. nih.gov

In the field of epilepsy research, semicarbazide derivatives have shown significant potential. Novel 1-(substituted-benzylidene)-4-(quinazolin-onyl)phenyl semicarbazides have been designed and synthesized, demonstrating anticonvulsant properties. researchgate.net Furthermore, extensive studies on 4-aminobenzamides and 4-aminobenzanilides have identified potent anticonvulsant agents. nih.govnih.gov In tests against maximal electroshock seizures (MES) in mice, the 4-aminobenzanilide derived from 2,6-dimethylaniline was particularly potent, with an ED₅₀ of 2.60 mg/kg and a protective index (PI = TD₅₀/ED₅₀) of 5.77, which compares favorably with established drugs like phenobarbital and phenytoin. nih.gov The presence of both the aminobenzoyl and semicarbazide functionalities in the target molecule makes it a compelling candidate for evaluation in both oncology and neurology.

| Compound | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |

|---|---|---|---|

| 4-Amino-N-(2,6-dimethylphenyl)benzanilide | 2.60 | 5.77 | nih.gov |

| d,l-4-Amino-N-(α-methylbenzyl)benzamide | 18.02 | 9.5 | nih.gov |

| 4-Amino-N-cyclohexylbenzamide | Not specified | 2.8 | nih.gov |

Mechanism of Action Elucidation at the Molecular and Biochemical Levels

Elucidating the precise mechanism of action for this compound would require dedicated experimental studies. However, based on the activities of related compounds, several potential mechanisms can be hypothesized.

For its potential anticancer activity, the mechanism could be similar to that of certain 2-cinnamamido-5-iodobenzamides, which have been shown to act as antitubulin agents. nih.gov These compounds interfere with microtubule polymerization, leading to cell cycle arrest and apoptosis. nih.gov

In the context of anticonvulsant activity, studies on 1,2,4-triazole-3-thione derivatives have indicated that the modulation of voltage-gated sodium channels plays a crucial role in their therapeutic effect. unifi.it It is plausible that semicarbazide-containing structures could exert their effects through similar ion channel modulation.

The anti-inflammatory properties of related benzamides have been linked to the inhibition of prostaglandin E2 (PGE2) synthesis. researchgate.net Certain N-phenylcarbamothioylbenzamides were found to be potent inhibitors of PGE2, which is a key mediator of inflammation and pain. researchgate.net

Finally, the proposed antitubercular activity could stem from various mechanisms, as seen in other novel agents. For example, some compounds may inhibit specific enzymes essential for the mycobacterial cell wall synthesis or folate pathway, as seen with para-aminosalicylic acid (PAS). nih.gov The exact molecular target within M. tuberculosis for a semicarbazide-based compound would need to be identified through target-based screening or genetic studies with resistant mutants.

Preclinical Research Considerations

The preclinical evaluation of this compound would involve a tiered approach, starting with a battery of in vitro assays followed by in vivo studies in appropriate animal models.

In Vitro Screening: Initial studies would include assessing its activity against various targets. For antitubercular and anti-leishmanial potential, this would involve determining MIC and EC₅₀ values against pathogenic strains, including intracellular assays in macrophage cell lines. frontiersin.orgnih.gov Antiglycation potential would be assessed using established models like the BSA-glucose or BSA-methylglyoxal fluorescence assays. pjps.pkmdpi.com For anticancer activity, screening against a panel of human cancer cell lines (e.g., the NCI-60 panel) would determine its potency and spectrum of activity. nih.gov Anticonvulsant screening would typically start with cellular models to assess effects on ion channels.

In Vivo Models: Promising in vitro results would lead to animal studies. For anti-inflammatory and analgesic properties, standard models such as the carrageenan-induced paw edema test and writhing tests in rodents would be employed. researchgate.netnih.gov Anticonvulsant efficacy would be evaluated in mice using chemically-induced (e.g., pentylenetetrazole) and electrically-induced (e.g., maximal electroshock seizure, MES) seizure models. nih.govnih.gov These tests provide crucial information on potency (ED₅₀) and a preliminary therapeutic window.

Mechanism of Action Studies: Further preclinical work would focus on elucidating the mechanism of action. This could involve enzyme inhibition assays, radioligand binding studies, and cell cycle analysis to confirm the molecular targets hypothesized from structurally related compounds. nih.govunifi.it

This structured preclinical pathway would be essential to fully characterize the pharmacological profile of this compound and determine its potential for further development.

No Publicly Available Research Data Found for this compound

Following a comprehensive search of scientific literature and databases, no specific biological or pharmacological research data was found for the chemical compound This compound . Consequently, it is not possible to provide an article on its in vitro and in vivo efficacy and selectivity as requested.

The searches conducted for this specific compound did not yield any peer-reviewed studies, clinical trial data, or other scholarly articles detailing its biological activities or pharmacological applications. The requested sections on in vitro efficacy, selectivity studies, and in vivo pharmacological efficacy studies could not be populated as no experimental findings for this particular molecule have been published in the accessible scientific domain.

While research exists for structurally related compounds such as other semicarbazide and thiosemicarbazide derivatives, the strict requirement to focus solely on this compound prevents the inclusion of such information.

Therefore, the article outlined in the prompt cannot be generated at this time due to the absence of foundational research on the subject compound.

Advanced Analytical and Bioanalytical Method Development for the Chemical Compound

Electrochemical Studies and Cyclic Voltammetry

Electrochemical techniques can provide valuable insights into the redox properties of a molecule. Cyclic voltammetry (CV) is a widely used electrochemical method to study the oxidation and reduction processes of a substance. researchgate.net

For 1-(2-Aminobenzoyl)-4-phenylsemicarbazide, CV could be used to determine its oxidation and reduction potentials. The presence of electroactive functional groups, such as the amino group and the aromatic rings, suggests that the compound is likely to be electrochemically active. The experiment would involve scanning the potential of a working electrode and measuring the resulting current. The voltammogram would show peaks corresponding to the oxidation and reduction events. These studies can be conducted using a three-electrode system, with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). sci-hub.se The data obtained can help in understanding the compound's potential involvement in redox reactions in biological systems.

Bioanalytical Techniques for Biological Matrix Analysis

Bioanalytical methods are essential for quantifying a compound in biological matrices such as plasma, urine, or tissue homogenates. cuni.czresearchgate.net The development of a robust bioanalytical method is a multi-step process that includes sample preparation, chromatographic separation, and detection. cuni.cz

Sample Preparation: The primary goal of sample preparation is to remove interferences from the biological matrix and to concentrate the analyte. nih.gov Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). ijsat.org For this compound in plasma, a simple protein precipitation with a solvent like acetonitrile could be a starting point. nih.gov

Detection: Due to the complexity of biological matrices and the often low concentrations of the analyte, highly sensitive and selective detection methods are required. researchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high selectivity and sensitivity. cuni.cz

Table 3: Proposed Bioanalytical Method for this compound in Human Plasma

| Step | Description |

| Sample Preparation | Protein precipitation with acetonitrile. |

| Chromatography | RP-HPLC with a C18 column and a gradient elution of acetonitrile and water containing 0.1% formic acid. |

| Detection | Tandem mass spectrometry (MS/MS) in positive electrospray ionization (ESI) mode. |

| Quantification | Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions. |

The validation of the bioanalytical method would follow guidelines from regulatory agencies and would include the assessment of parameters such as selectivity, accuracy, precision, recovery, matrix effect, and stability. ijsat.org

Stability, Degradation Pathways, and Impurity Profiling of 1 2 Aminobenzoyl 4 Phenylsemicarbazide

Forced Degradation Studies (e.g., Hydrolytic, Oxidative, Photolytic)

Forced degradation, or stress testing, is a critical component in the development of drug substances and products. rjptonline.org These studies are designed to intentionally degrade a compound under conditions more severe than accelerated stability testing to understand its intrinsic stability and to identify likely degradation products. pharmtech.combiomedres.us This information is crucial for developing stability-indicating analytical methods.